6-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one
Description
This compound belongs to the dihydropyridazinone class, characterized by a six-membered heterocyclic ring with two adjacent nitrogen atoms. The core structure is substituted with a 2,5-dimethoxyphenyl group at position 6 and a 4-methylbenzyl group at position 2.
Properties
IUPAC Name |
6-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14-4-6-15(7-5-14)13-22-20(23)11-9-18(21-22)17-12-16(24-2)8-10-19(17)25-3/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMAZXTXUDGNPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's structure features a pyridazinone core substituted with a dimethoxyphenyl group and a methylphenyl moiety. This unique configuration may influence its biological properties and interactions with various biological targets.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Core Structure | Pyridazinone |
| Substituents | 2,5-Dimethoxyphenyl, 4-Methylphenyl |
| Molecular Formula | C18H20N2O3 |
| Molecular Weight | 300.36 g/mol |
Anticancer Properties
Recent studies have indicated that pyridazinone derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have shown the ability to inhibit cell proliferation in various cancer cell lines. The presence of methoxy groups in the phenyl ring may enhance lipophilicity and improve cellular uptake, leading to increased efficacy against cancer cells.
Case Study: A study on related pyridazinone compounds demonstrated IC50 values in the micromolar range against breast cancer cell lines (MCF-7), highlighting the potential of these compounds in oncology .
Anti-inflammatory Effects
Pyridazinones have been investigated for their anti-inflammatory properties. Inhibitors targeting phosphodiesterase (PDE) enzymes are known to reduce inflammation by increasing intracellular cyclic AMP levels, which may also apply to the compound .
Research Findings: A selective PDE4 inhibitor derived from a similar scaffold showed promising results in reducing airway hyperreactivity in animal models of asthma . This suggests that 6-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one may also possess anti-inflammatory capabilities.
Neuroprotective Effects
Emerging evidence suggests that pyridazinones can exhibit neuroprotective effects. Compounds with similar structures have been found to enhance cognitive function and memory retention in animal models.
Study Overview: Research indicated that certain pyridazinone derivatives improved learning and memory performance through modulation of neurotransmitter systems . This could imply potential applications in treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyridazinones. Modifications on the phenyl rings and the core structure can significantly affect potency and selectivity.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Methoxy Substitution | Increased lipophilicity and cellular uptake |
| Methyl Group on Phenyl | Enhanced binding affinity to target proteins |
| Alterations on Core | Variability in anticancer potency |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties based on the evidence:
Key Differentiators
- Substituent Effects: The target compound’s 2,5-dimethoxyphenyl group contrasts with 2-thienyl () and 2,3-dimethylphenoxy () moieties. The 4-methylbenzyl side chain in the target compound increases lipophilicity compared to hydroxyethyl () or tertiary amine () groups, which could impact blood-brain barrier penetration .
- Biological Activity: The analog in demonstrates cationic metabolite downregulation in MMD, suggesting dihydropyridazinones may modulate lipid or amino acid metabolism. The target compound’s dimethoxyphenyl group could amplify or diverge from this effect .
- Synthetic and Pharmacological Status: Compounds like those in and involve advanced synthetic steps (e.g., silyl protection in ), but the target compound’s synthesis route is unspecified. None of the analogs are medically validated, indicating this chemical class remains in early research .
Research Implications and Gaps
- Metabolic Modulation: The downregulation of cationic metabolites by the analog suggests dihydropyridazinones could target pathways like sphingolipid or amino acid metabolism. The target compound’s dimethoxyphenyl group may enhance specificity for such pathways .
- Structural-Activity Relationships (SAR) : Comparative studies are needed to evaluate how substituents influence receptor binding (e.g., 5-HT2A for 25H-NBOH-like activity) or metabolic stability .
- Data Limitations : Molecular weights, solubility, and quantitative activity data (e.g., IC50) for the target compound are absent, limiting direct comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
